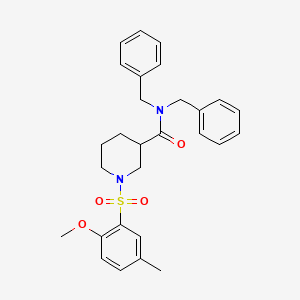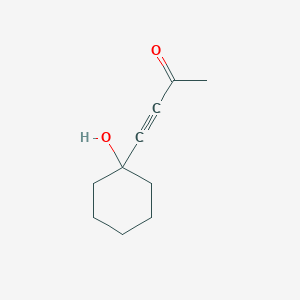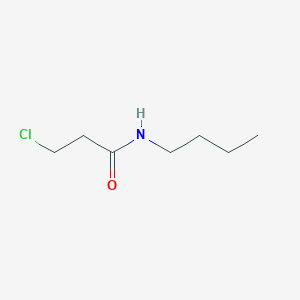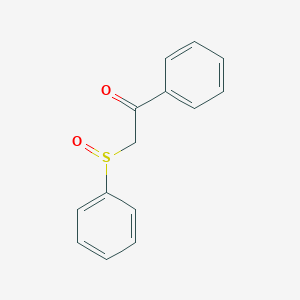
Ethanone, 1-phenyl-2-(phenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-phenyl-2-(phenylsulfinyl)- is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is a sulfoxide derivative of acetophenone, characterized by the presence of a phenylsulfinyl group attached to the ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of Ethanone, 1-phenyl-2-(phenylsulfinyl)- typically involves the reaction of phenyl benzenethiosulfinate with enolate anions derived from ketones . This reaction yields α-phenylsulfinyl ketones directly, along with minor amounts of α-phenylsulfanyl ketones. The sulfinyl compounds can be separated by forming water-soluble sodium salts . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
Ethanone, 1-phenyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like tri-n-butyltin hydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted ethanones.
Applications De Recherche Scientifique
Ethanone, 1-phenyl-2-(phenylsulfinyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-phenyl-2-(phenylsulfinyl)- involves its reactivity as a sulfoxide. The sulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Ethanone, 1-phenyl-2-(phenylsulfinyl)- can be compared with other similar compounds such as:
Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity but different structural features.
Phenylsulfanylacetophenone: A sulfide derivative that is less oxidized compared to the sulfoxide.
The uniqueness of Ethanone, 1-phenyl-2-(phenylsulfinyl)- lies in its sulfinyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
6099-23-6 |
|---|---|
Formule moléculaire |
C14H12O2S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
CGSYWOFFKKJGJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
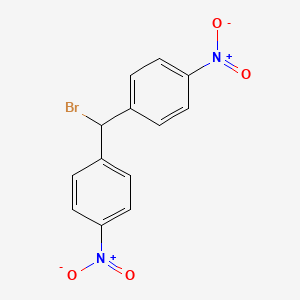
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
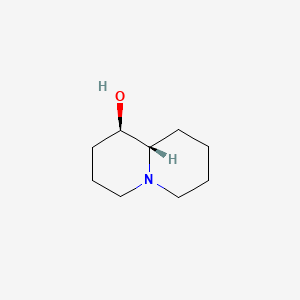

-lambda~5~-phosphane](/img/structure/B14729354.png)

![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


